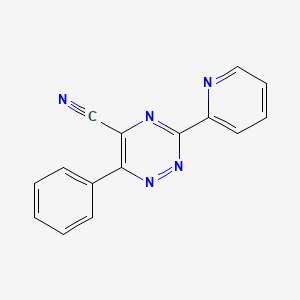

1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)-

Beschreibung

Table 1: Structural Comparison of Triazine Isomers

| Isomer | Nitrogen Positions | Aromaticity | Common Applications |

|---|---|---|---|

| 1,2,3-Triazine | 1, 2, 3 | Moderate | Specialty dyes, ligands |

| 1,2,4-Triazine | 1, 2, 4 | High | Kinase inhibitors, antimicrobials |

| 1,3,5-Triazine | 1, 3, 5 | High | Resins, herbicides, flame retardants |

The crystal structure of related compounds, such as 5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine (PubChem CID 11637235), reveals a coplanar arrangement of the triazine ring with substituents, stabilizing π-π interactions and hydrogen bonding networks. These features are critical for binding to biological targets, such as ATP pockets in kinases, where the triazine core mimics adenine.

Role of Pyridinyl and Phenyl Substituents in Molecular Functionality

The pyridinyl and phenyl groups at positions 3 and 6, respectively, confer distinct electronic and steric properties to the molecule. The pyridinyl substituent, a π-deficient heterocycle, enhances solubility in polar solvents and participates in metal coordination through its lone pair on the nitrogen. This moiety is pivotal in kinase inhibition, where it forms hydrogen bonds with catalytic lysine residues. For example, pyrrolo[2,1-f]triazine derivatives bearing pyridinyl groups exhibit nanomolar inhibition constants (e.g., $$ K_i = 0.44 \, \text{nM} $$ against EGFR-TK).

The phenyl group introduces hydrophobicity, promoting membrane permeability and interactions with aromatic residues in protein binding sites. In antimicrobial studies, triazines with para-substituted phenyl groups demonstrated enhanced activity against Mycobacterium tuberculosis (MIC = 3.125 µg/ml). The cyano group at position 5 further modulates electron density, enabling covalent bonding with thiol groups in enzymes or fluorescent labeling applications.

Table 2: Functional Effects of Substituents in 1,2,4-Triazine Derivatives

| Substituent | Position | Electronic Effect | Biological Impact |

|---|---|---|---|

| Pyridinyl | 3 | Electron-withdrawing | Enhances kinase inhibition via H-bonding |

| Phenyl | 6 | Electron-donating (π-system) | Improves lipophilicity and target affinity |

| Cyano | 5 | Strong electron-withdrawing | Facilitates cross-coupling reactions |

Recent synthetic efforts, such as those by Patel et al., have leveraged these substituents to create hybrid molecules with dual antimicrobial and anticancer activities. The strategic placement of pyridinyl and phenyl groups ensures optimal steric and electronic complementarity with biological targets, underscoring the compound's versatility in medicinal chemistry.

Eigenschaften

CAS-Nummer |

453556-96-2 |

|---|---|

Molekularformel |

C15H9N5 |

Molekulargewicht |

259.27 g/mol |

IUPAC-Name |

6-phenyl-3-pyridin-2-yl-1,2,4-triazine-5-carbonitrile |

InChI |

InChI=1S/C15H9N5/c16-10-13-14(11-6-2-1-3-7-11)19-20-15(18-13)12-8-4-5-9-17-12/h1-9H |

InChI-Schlüssel |

RZWVYELQVXGBLU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=N3)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material preparation | 5-phenacyl-3-(2-pyridyl)-1,2,4-triazines | From 5-phenylethynyl-1,2,4-triazines |

| Nitrosation and rearrangement | iso-Amyl nitrite, anthranilic acid, toluene/1,4-dioxane, reflux 1.5 h | Converts phenacyl to cyano group |

| Aza-Diels–Alder reaction | In situ generated 1,2-dehydrobenzene (benzyne) | Forms isoquinoline carbonitrile |

| Purification | Column chromatography (silica gel) | Yields ~45-75% depending on substrate |

Synthesis via Hydrazide and 1,2-Diketone Cyclization

Another approach involves the preparation of 3,5,6-trisubstituted 1,2,4-triazines by:

- Refluxing hydrazine with appropriate esters or acids to form hydrazides.

- Cyclization of hydrazides with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid.

- This method allows the introduction of substituents at the 3-, 5-, and 6-positions, including 2-pyridinyl and phenyl groups.

Regioisomers formed from unsymmetrical diketones can be separated by supercritical fluid chromatography. The structures are confirmed by X-ray crystallography and HPLC retention times.

Solvent-Free Amination and Functionalization

A green chemistry approach has been developed for the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines, which can be adapted for 3-(2-pyridinyl)-6-phenyl derivatives:

- Direct amination of the 5-cyano group in 1,2,4-triazines under solvent- and catalyst-free conditions.

- The reaction proceeds via ipso-substitution of the cyano group with aromatic amines.

- This method is operationally simple, environmentally friendly, and yields high purity products without chromatographic purification.

For the introduction of complex substituents such as phenyl and pyridinyl groups on the triazine ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) have been employed:

- Starting from halogenated 1,2,4-triazines, coupling with boronic acid derivatives of phenyl or pyridinyl groups.

- Typical conditions include palladium dibenzylideneacetone as catalyst, XantPhos as ligand, cesium carbonate as base, in a mixture of cyclopentyl methyl ether and water.

- Yields range from moderate to high (47-78%), with products isolated as crystalline solids.

Summary Table of Preparation Methods

Research Findings and Notes

- The presence of the 5-phenacyl substituent is critical for the cyanide-free nitrosation method; other substituents like styryl or phenylethynyl lead to ring transformation side products.

- Regioselectivity in diketone cyclization can be controlled and analyzed by advanced chromatographic and crystallographic techniques.

- Solvent-free amination methods align with green chemistry principles, reducing waste and simplifying purification.

- Palladium-catalyzed methods provide a modular approach to diversify the triazine scaffold with various aryl and heteroaryl groups.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2,4-Triazin-5-carbonitril, 6-Phenyl-3-(2-pyridinyl)-, unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Cyanogruppe an der C-5-Position durch verschiedene Nucleophile ersetzt werden kann.

Aza-Diels-Alder-Reaktionen: Diese Verbindung kann als Dien in Aza-Diels-Alder-Reaktionen fungieren und substituierte Pyridinderivate bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Häufige Reagenzien umfassen Nucleophile wie Amine und Alkohole. Reaktionsbedingungen beinhalten typischerweise die Verwendung einer Base und eines geeigneten Lösungsmittels.

Aza-Diels-Alder-Reaktionen: Reagenzien umfassen Dienophile wie Arylacetylene und Oxazole. Diese Reaktionen werden oft unter lösemittelfreien Bedingungen oder in Gegenwart eines Katalysators durchgeführt.

Hauptprodukte

Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Triazine, abhängig vom verwendeten Nucleophil.

Aza-Diels-Alder-Reaktionen: Produkte umfassen substituierte Pyridinderivate, die signifikante biologische und lumineszierende Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Antitumor Activity

- Research indicates that derivatives of 1,2,4-triazines exhibit significant antitumor properties. For instance, a study highlighted the effectiveness of certain triazine derivatives against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

- The structure–activity relationship (SAR) studies have shown that modifications to the triazine scaffold can enhance potency against specific cancer types .

-

Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties. In a mouse model of inflammatory bowel disease, it was observed to reduce disease activity index scores and neutrophil infiltration significantly . This suggests potential therapeutic applications in treating chronic inflammatory conditions.

- Antimicrobial Properties

Applications in Pharmaceuticals

- Drug Development

- The structural diversity provided by the triazine framework allows for the design of novel compounds targeting specific biological pathways. This has implications for drug development in oncology and anti-inflammatory therapies.

- Lead Compounds

Agricultural Applications

- Pesticide Formulations

- Residue Management

Case Study 1: Antitumor Activity

A study conducted on a series of triazine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cells. The findings suggested that specific aryl substitutions at the 5 and 6 positions of the triazine ring significantly improved activity profiles compared to unmodified compounds.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving mice with induced colitis, treatment with 1,2,4-triazine derivatives resulted in a marked decrease in inflammatory markers compared to controls. This study emphasized the potential role of these compounds in managing chronic inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral DNA synthesis . The compound’s anti-inflammatory and antiproliferative effects are likely due to its interaction with cellular signaling pathways that regulate inflammation and cell growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Triazine Core

6-Phenyl-3-(thiophene-2-yl)-1,2,4-triazine-5-carbonitrile (1d)

- Structural Difference : Replaces the pyridinyl group with thiophene at position 3.

- Synthesis Yield: 70%, slightly lower than 2a, possibly due to steric effects of thiophene . Spectroscopy: ¹H NMR shows distinct thiophene proton signals (δ 7.34–8.19 ppm) and aromatic phenyl resonances, differing from 2a’s pyridinyl shifts .

6-(4-Tolyl)-3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitrile (2b)

- Structural Difference : Replaces phenyl at position 6 with a 4-tolyl (methyl-substituted phenyl) group.

- Impact: Solubility: The methyl group improves solubility in nonpolar solvents compared to 2a . Steric Effects: Tolyl’s bulkiness may reduce reactivity in subsequent derivatization reactions .

Core Heterocycle Modifications

Thiazolo[3,2-a]pyrimidine Derivatives (e.g., 11a, 11b)

- Structural Difference: Replaces triazine with a thiazolo-pyrimidine core while retaining cyano and aryl groups.

- Impact :

Pyrrolo[3,2-d]pyrimidines (e.g., 17–19)

- Structural Difference: Fused pyrrole-pyrimidine systems with pyridinyl and cyano substituents.

- Impact :

Functional Group Modifications

5-Arylamino-1,2,4-triazines (e.g., 3a–i)

- Structural Difference: Replaces the cyano group at position 5 with arylamino substituents.

- Impact: Reactivity: Amino groups enable nucleophilic reactions, unlike 2a’s cyano group, which is electrophilic . Stability: Arylamino derivatives exhibit higher thermal stability (melting points >200°C) compared to 2a’s 79–81°C .

Data Tables

Table 2: Spectroscopic Data Comparison

| Compound | ¹H NMR Key Shifts (δ, ppm) | ¹³C NMR Key Shifts (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 2a | Pyridinyl: 7.43–8.01; Phenyl: 7.62–7.70 | Pyridinyl C: 148.0–155.3; CN: 115.2 | 263.09 (M+H)+ |

| 1d | Thiophene: 7.34–8.19; Phenyl: 7.62–8.06 | Thiophene C: 131.2–137.3; CN: 115.2 | 265.05 (M+H)+ |

| 3a | N-Phenylamino: 6.70–7.78 | Aryl C: 128.8–154.4; NH: 141.5 | 263.09 (M+H)+ |

Research Findings and Implications

- Electronic Properties : Pyridinyl in 2a enhances electron deficiency, making it superior in electron-transport layers compared to thiophene or tolyl analogs .

- Synthetic Flexibility: The cyano group in 2a allows facile derivatization (e.g., nucleophilic substitution) to generate arylamino or fused heterocycles .

- Stability Trade-offs: While 2a’s cyano group offers reactivity, arylamino derivatives (e.g., 3a) provide superior thermal stability for high-temperature applications .

Biologische Aktivität

1,2,4-Triazine derivatives, including 1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)- , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure that combines triazine and pyridine moieties, which contribute to its pharmacological potential.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₉N₅

- Molecular Weight : 259.265 g/mol

- CAS Number : 453556-96-2

Synthesis Methods

Recent advancements in synthetic methodologies highlight the development of solvent-free reactions for the preparation of 1,2,4-triazines. For instance, a study demonstrated a green synthesis approach involving the ipso-substitution of cyano groups and aza-Diels-Alder reactions under environmentally friendly conditions . This method enhances yield and reduces waste, aligning with green chemistry principles.

Biological Activity Overview

1,2,4-Triazines are known for their broad spectrum of biological activities. The specific compound in focus exhibits notable effects against various pathogens and has potential applications in treating diseases such as tuberculosis and cancer.

Antimicrobial Activity

Research indicates that triazine derivatives can exhibit significant antimicrobial properties. For instance, structure-activity relationship (SAR) studies have shown that modifications at specific positions on the triazine ring can enhance activity against bacteria and fungi .

Antitubercular Activity

A review on drug discovery for Mycobacterium tuberculosis emphasizes the importance of developing new antitubercular agents. Compounds with triazine structures have been highlighted for their potential to inhibit bacterial growth by disrupting essential cellular processes .

Anticancer Potential

Triazine derivatives have also been explored for their anticancer properties. The presence of the pyridine ring is believed to enhance interactions with biological targets involved in cancer progression. Studies have indicated that certain triazine compounds can induce apoptosis in cancer cells through various mechanisms .

Case Studies

Several studies have investigated the biological activity of 1,2,4-triazine derivatives:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of various triazine derivatives.

- Findings : The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

-

Antitubercular Activity Evaluation :

- Objective : To assess the efficacy against Mycobacterium tuberculosis.

- Results : Compounds exhibited promising results in vitro, with some showing activity against drug-resistant strains.

-

Cytotoxicity Assay on Cancer Cell Lines :

- Objective : To determine the cytotoxic effects on human cancer cell lines.

- Outcome : The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.

Data Summary Table

Q & A

Q. What are the established synthetic routes for 1,2,4-Triazine-5-carbonitrile derivatives, and what experimental conditions are critical for optimal yields?

Answer: A common approach involves condensation reactions followed by cyclization . For example:

- Step 1: React a thiouracil derivative (e.g., 6-chloro-3-chloromethyl pyridine) with aromatic aldehydes (e.g., 4-cyanobenzaldehyde) in a mixed solvent system (acetic anhydride/acetic acid) under reflux (2–12 hours) .

- Step 2: Use catalysts like fused sodium acetate (0.5 g) to facilitate cyclization.

- Step 3: Purify via crystallization (e.g., DMF/water) to isolate the product. Yields (~57–68%) depend on substituent reactivity and solvent choice. Key parameters include temperature control (reflux at 120–140°C) and stoichiometric ratios .

Q. How can spectroscopic techniques (IR, NMR, MS) be systematically applied to characterize 1,2,4-Triazine-5-carbonitrile derivatives?

Answer:

- IR Spectroscopy: Identify the nitrile group (C≡N) via a sharp peak at ~2219–2220 cm⁻¹ and carbonyl (C=O) stretches at ~1719 cm⁻¹ .

- ¹H/¹³C NMR: Assign aromatic protons (δ 6.5–8.0 ppm) and pyridinyl/phenyl substituents. For example, =CH groups in benzylidene derivatives appear as singlets (δ 7.94–8.01 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) and fragmentation patterns to validate structural integrity .

Q. What functionalization strategies are effective for modifying the pyridinyl and phenyl substituents in 1,2,4-Triazine-5-carbonitrile derivatives?

Answer:

- Electrophilic Substitution: Introduce halogens or nitro groups via Friedel-Crafts alkylation under acidic conditions.

- Nucleophilic Aromatic Substitution: Replace chloro substituents (e.g., 6-chloropyridinyl) with amines or thiols .

- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling to attach aryl boronic acids to the triazine core .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in cyclization reaction outcomes for triazine derivatives?

Answer:

- Kinetic vs. Thermodynamic Control: Monitor reaction intermediates via LC-MS to determine if competing pathways (e.g., 6-endo vs. 5-exo cyclization) lead to divergent products.

- Computational Modeling: Apply density functional theory (DFT) to calculate activation energies for proposed transition states, identifying steric/electronic bottlenecks .

- Isotopic Labeling: Use ¹⁵N-labeled reactants to track nitrogen migration during cyclization .

Q. What methodologies address discrepancies in spectroscopic data for structurally similar triazine derivatives?

Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing phenyl vs. pyridinyl protons) .

- X-ray Crystallography: Validate bond angles and substituent orientations, particularly for regioisomers.

- Variable-Temperature NMR: Identify dynamic processes (e.g., ring flipping) that obscure spectral clarity at standard temperatures .

Q. How can computational tools predict the electronic properties and reactivity of 1,2,4-Triazine-5-carbonitrile derivatives?

Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to assess electrophilicity (e.g., nitrile group reactivity).

- Molecular Docking: Screen derivatives for binding affinity to biological targets (e.g., enzymes in pesticide pathways) using software like AutoDock Vina .

- Solvent Effects Modeling: Simulate solvent interactions (e.g., DMF vs. toluene) to optimize reaction conditions .

Q. What role do substituents (e.g., 2-pyridinyl vs. 4-chlorophenyl) play in modulating the biological activity of triazine derivatives?

Answer:

- Structure-Activity Relationship (SAR) Studies: Compare IC₅₀ values of derivatives against target enzymes (e.g., acetylcholinesterase). Pyridinyl groups enhance π-π stacking with aromatic residues, while chloro substituents increase lipophilicity .

- In Silico Toxicity Prediction: Use tools like ProTox-II to evaluate substituent effects on cytotoxicity .

Q. How can reaction conditions be optimized to improve yields in large-scale syntheses of triazine-carbonitrile derivatives?

Answer:

- DoE (Design of Experiments): Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors via response surface methodology.

- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing side-product formation .

- In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR probes to track reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.